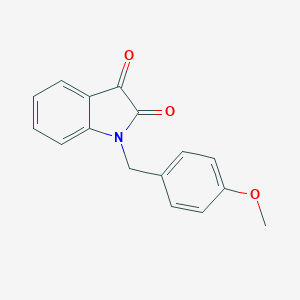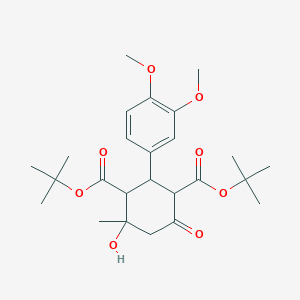![molecular formula C19H22N2O3 B367013 {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-87-1](/img/structure/B367013.png)
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxyphenoxybutyl side chain
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to changes in the biological activity of the target .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, often leading to changes in the biological activity of the pathway .
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to have various molecular and cellular effects, often leading to changes in the biological activity of the cell .
Biochemical Analysis
Biochemical Properties
. Based on its structural features, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules in a cell. The benzimidazole core, for instance, is known to interact with various enzymes and receptors, potentially influencing their activity .
Cellular Effects
Given its structural similarity to other benzimidazole derivatives, it might influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol at different dosages in animal models have not been reported yet . Future studies could provide valuable insights into its threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of benzimidazole with 4-(2-methoxyphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of {1-[4-(2-carboxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol.
Reduction: Formation of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methane.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-methoxyphenoxy)butyl]piperazine: Similar structure but with a piperazine ring instead of a benzimidazole core.
2-methoxy-N-(3-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide: Contains an acetamide group and a longer side chain.
Uniqueness
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is unique due to its combination of a benzimidazole core and a methoxyphenoxybutyl side chain, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRNDJFUWHBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)

![Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B366998.png)
![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)
![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)

![{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367038.png)
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)


![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)

